
2-(1-methyl-1H-pyrazol-5-yl)ethanamine
Vue d'ensemble
Description
“2-(1-methyl-1H-pyrazol-5-yl)ethanamine” is a compound with the molecular formula C6H11N3 . It has a molecular weight of 125.17 .
Synthesis Analysis
While specific synthesis methods for “2-(1-methyl-1H-pyrazol-5-yl)ethanamine” were not found, there are general synthetic procedures available for similar compounds . For instance, one method involves reacting an aldehyde with a compound, followed by dehydration to give a benzylidene intermediate. This intermediate then reacts with a second molecule through a Michael addition to afford the final product .Molecular Structure Analysis
The InChI code for “2-(1-methyl-1H-pyrazol-5-yl)ethanamine” is 1S/C6H11N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 219.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Androgen Receptor Antagonism in Prostate Cancer
2-(1-methyl-1H-pyrazol-5-yl)ethanamine: derivatives have been studied for their potential as androgen receptor (AR) antagonists. This application is particularly relevant in the treatment of prostate cancer, where AR signaling plays a crucial role. By blocking this signaling pathway, these compounds can inhibit the growth of cancer cells .
Anti-Proliferative Activity
Some derivatives of 2-(1-methyl-1H-pyrazol-5-yl)ethanamine have shown higher anti-proliferative activity against LNCaP cells (a prostate cancer cell line) than Bicalutamide, a commonly used AR antagonist. This suggests that these compounds could be more effective in inhibiting the growth of cancer cells .
Design and Synthesis of Novel Derivatives
The compound’s structure allows for the design and synthesis of novel derivatives with potential medicinal applications. Researchers have focused on creating compounds with improved pharmacological profiles, such as increased potency or reduced side effects .
Molecular Docking Studies
Molecular docking studies are an essential part of drug discovery, helping to predict the orientation of a drug candidate to its target2-(1-methyl-1H-pyrazol-5-yl)ethanamine and its derivatives can be used in molecular docking to explore their interactions with various biological targets .
Antileishmanial and Antimalarial Evaluation
Compounds based on 2-(1-methyl-1H-pyrazol-5-yl)ethanamine have been evaluated for their antileishmanial and antimalarial activities. These diseases are caused by parasitic infections, and new treatments are constantly being sought .
Overcoming Drug Resistance
The modification of 2-(1-methyl-1H-pyrazol-5-yl)ethanamine can lead to derivatives that may overcome drug resistance in cancer therapy. This is particularly important for cancers that have become resistant to first-generation AR antagonists .
Pharmacological Characterization
The pharmacological characterization of molecules based on the pyrazole scaffold, such as 2-(1-methyl-1H-pyrazol-5-yl)ethanamine , can lead to the discovery of potential anti-cancer agents. This involves studying their biological activities and metabolic stability .
CYP Inhibition
Cytochrome P450 (CYP) enzymes are involved in drug metabolism. Compounds derived from 2-(1-methyl-1H-pyrazol-5-yl)ethanamine have been studied for their ability to inhibit CYP enzymes, which is significant in the context of drug-drug interactions and pharmacokinetics .
Propriétés
IUPAC Name |
2-(2-methylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBXFYZRZQPHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)ethanamine | |
CAS RN |
807315-40-8 | |
| Record name | 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





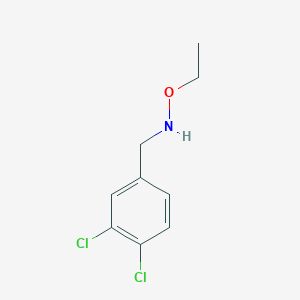


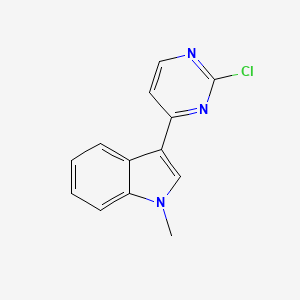
![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)

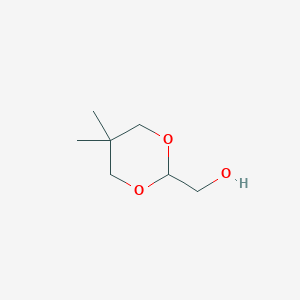
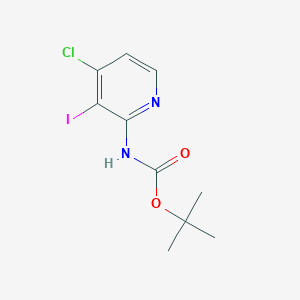

![Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)-](/img/structure/B1398118.png)
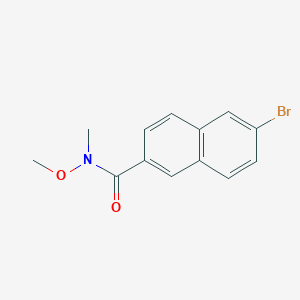
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B1398124.png)